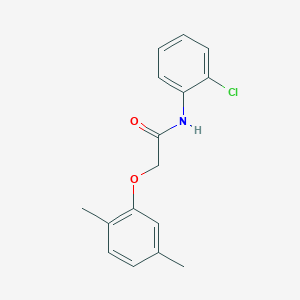![molecular formula C19H15F3N2O4 B5867281 N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)
N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide, commonly known as ML277, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. ML277 is a potent and selective inhibitor of the Kv7.1 potassium channel, which is known to play a critical role in regulating cardiac function.
Mechanism of Action
ML277 works by selectively inhibiting the Kv7.1 potassium channel, which prolongs the action potential duration and slows down the heart rate. This mechanism of action makes ML277 a promising candidate for treating cardiac arrhythmias.
Biochemical and Physiological Effects:
Studies have shown that ML277 can effectively prolong the action potential duration in cardiomyocytes and slow down the heart rate in animal models. ML277 has also been shown to be highly selective for the Kv7.1 potassium channel, with minimal off-target effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of ML277 is its high selectivity for the Kv7.1 potassium channel, which makes it a valuable tool for studying the role of this channel in cardiac function. However, one limitation of ML277 is its relatively low potency, which may require higher concentrations for effective inhibition.
Future Directions
There are several potential future directions for research on ML277. One area of interest is the development of more potent inhibitors of the Kv7.1 potassium channel, which may have improved therapeutic efficacy. Another potential direction is the investigation of ML277's effects on other potassium channels and ion channels, which may have broader implications for cardiac function. Finally, the development of ML277 analogs with improved pharmacokinetic properties may enable more effective in vivo studies.
Synthesis Methods
The synthesis of ML277 involves several steps, including the reaction of 4-methoxyphenyl isoxazole with 4-(trifluoromethoxy)benzoyl chloride, followed by reaction with N-methylpiperazine. The final product is then purified using chromatography techniques.
Scientific Research Applications
ML277 has been extensively studied for its potential therapeutic applications in treating cardiac arrhythmias. The Kv7.1 potassium channel is known to play a critical role in regulating cardiac repolarization, and mutations in this channel have been linked to several cardiac disorders, including long QT syndrome and atrial fibrillation.
properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c1-26-14-6-2-12(3-7-14)17-10-16(28-24-17)11-23-18(25)13-4-8-15(9-5-13)27-19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAUAKTUYZYXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5867208.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867213.png)
![3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5867218.png)
![5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5867226.png)

![5-allyl-8-mercapto-2,3-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5867232.png)
![2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5867235.png)

![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)
![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)

![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)
![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)